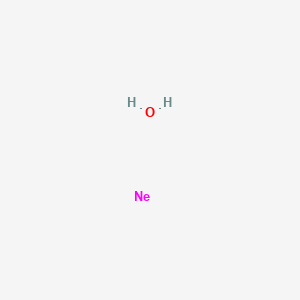

Neon-water

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neon-water clathrate hydrate is a compound formed under high-pressure and low-temperature conditions Clathrate hydrates are crystalline water-based solids physically resembling ice, in which small non-polar molecules, such as neon, are trapped inside “cages” of hydrogen-bonded water molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Neon-water clathrate hydrate can be synthesized by exposing water ice to neon gas at high pressures (350–480 MPa) and low temperatures (around -30°C) . The neon gas molecules become trapped within the cavities of the water ice lattice, forming the clathrate hydrate structure.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound clathrate hydrates due to the extreme conditions required for their formation

Analyse Des Réactions Chimiques

Types of Reactions

Neon-water clathrate hydrates do not undergo typical chemical reactions such as oxidation, reduction, or substitution due to the inert nature of neon. The formation of the clathrate hydrate itself is a physical process rather than a chemical reaction.

Common Reagents and Conditions

The primary reagents for forming this compound clathrate hydrates are neon gas and water ice. The conditions required include high pressure and low temperature to stabilize the clathrate structure.

Major Products Formed

The major product formed is the this compound clathrate hydrate itself, with neon gas molecules encapsulated within the water ice lattice.

Applications De Recherche Scientifique

Chemistry: Studying the properties of clathrate hydrates can provide insights into the behavior of gases under extreme conditions.

Biology: Understanding clathrate hydrates can help in studying the preservation of biological samples at low temperatures.

Industry: Exploring the use of clathrate hydrates for gas storage and transportation.

Mécanisme D'action

The formation of neon-water clathrate hydrates involves the physical encapsulation of neon gas molecules within the cavities of the water ice lattice. This process is driven by the high pressure and low temperature conditions that stabilize the clathrate structure. The molecular targets are the water molecules forming the hydrogen-bonded lattice, which creates the cavities for neon encapsulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Argon-water clathrate hydrate

- Krypton-water clathrate hydrate

- Xenon-water clathrate hydrate

Uniqueness

Neon-water clathrate hydrate is unique due to the small size and low polarizability of neon atoms, which result in a more stable clathrate structure compared to those formed with larger noble gases like xenon. The high ionization potential of neon also makes it less reactive, contributing to the stability of the clathrate hydrate.

Propriétés

Numéro CAS |

213474-04-5 |

|---|---|

Formule moléculaire |

H2NeO |

Poids moléculaire |

38.195 g/mol |

Nom IUPAC |

neon;hydrate |

InChI |

InChI=1S/Ne.H2O/h;1H2 |

Clé InChI |

XWFZTBBODIZSOO-UHFFFAOYSA-N |

SMILES canonique |

O.[Ne] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)

![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)

![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)

![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)

![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)